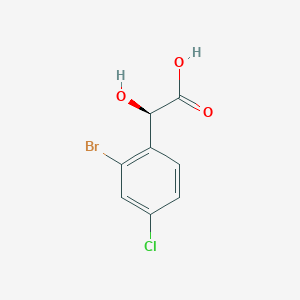

(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid

Description

(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is a chiral α-hydroxy acid featuring a phenyl ring substituted with bromine and chlorine at the 2- and 4-positions, respectively. The R-configuration at the stereocenter distinguishes it from its S-enantiomer, which may exhibit divergent biological or physicochemical properties. Its structural complexity arises from the interplay of halogen substituents (electron-withdrawing effects) and the hydroxyl group, which confers hydrogen-bonding capacity .

Properties

IUPAC Name |

(2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOIIGBCPDYTDH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-chlorophenol as a starting material, which undergoes a series of reactions to introduce the hydroxyacetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, followed by purification steps to isolate the desired product. The use of environmentally friendly solvents and catalysts is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

Reduction: The bromine and chlorine atoms can be reduced to form the corresponding phenyl derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen-Substituted Phenylacetic Acid Derivatives

The target compound’s closest analogs differ in halogen type, position, or stereochemistry. Key examples include:

Key Findings :

- Electronic Effects: Bromine and chlorine synergistically deactivate the phenyl ring, reducing electron density at the α-carbon. This stabilizes the carboxylate anion, enhancing acidity compared to mono-halogenated analogs .

- Chirality : The R-configuration in the target compound may confer distinct pharmacokinetic profiles. For instance, (R)-4-chloromandelic acid is a key intermediate in NSAID synthesis, whereas the S-form is less active .

Non-Halogenated Analogs

Glycolic acid (2-hydroxyacetic acid) serves as a baseline for understanding α-hydroxy acid behavior. Unlike the target compound, glycolic acid lacks aromaticity and halogen substituents, resulting in:

Methoxy-Substituted Derivatives

2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7) replaces chlorine with methoxy. The electron-donating methoxy group increases ring electron density, altering reactivity in electrophilic substitutions. This derivative’s logP (2.1) is lower than the target compound’s estimated logP (~2.8), indicating reduced lipophilicity .

Biological Activity

The compound (2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid , also known by its CAS number 52864-56-9, is a halogenated phenolic derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrClO

- Molecular Weight : 249.489 g/mol

- CAS Number : 52864-56-9

These properties make it a suitable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cellular environment. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties:

- In vitro Studies : Research demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Toxicological Profile

Toxicity assessments are crucial for understanding the safety profile of this compound:

- Acute Toxicity Tests : In animal models, the compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic use .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | |

| Anti-inflammatory | RAW 264.7 Macrophages | Reduced TNF-α and IL-6 | |

| Acute Toxicity | Rat Model | LD50 > 2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.